Physicochemical Differentiation: Enhanced Size, Lipophilicity, and Polar Surface Area Compared to Des-Phenoxy Analog
The target compound (MW 375.36, logP 3.27, tPSA 79 Ų, 4 rotatable bonds) is compared to the closest commercially catalogued des-phenoxy analog, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-00-3, MW 283.26, C15H10FN3O2). The additional 4-phenoxybenzamide extension increases molecular weight by 92 Da (+32.5%), adds one hydrogen bond donor, increases tPSA by approximately 20 Ų, and raises logP by an estimated 0.8–1.2 units [1]. These differences directly impact membrane permeability prediction and solubility class.
| Evidence Dimension | Molecular weight, logP, tPSA, hydrogen bond donor count |
|---|---|
| Target Compound Data | MW 375.36, logP 3.27, tPSA 79 Ų, HBD 1, HBA 4, rotatable bonds 4 |
| Comparator Or Baseline | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-00-3): MW 283.26, C15H10FN3O2 (fewer heteroatoms, smaller tPSA estimated ~59 Ų, no ether oxygen) |
| Quantified Difference | MW +92 Da (+32.5%); tPSA increase ~20 Ų; logP increase ~0.8–1.2 units; HBD +1 (amide NH present in target, absent in analog) |
| Conditions | Calculated physicochemical properties from ZINC database (target) and ChemSrc database (comparator). tPSA and logP for comparator are estimated from structural formula. |
Why This Matters
For procurement decisions, the significantly larger size and altered lipophilicity/hydrogen-bonding profile mean the target compound cannot serve as a direct surrogate for the simpler analog in any biological assay, synthetic pathway, or formulation study.
- [1] ZINC Database Entry for ZINC000007638416. Molecular properties: C21H14FN3O3, MW 375.36, tPSA 79, logP 3.27, HBD 1, HBA 4, rotatable bonds 4. View Source
